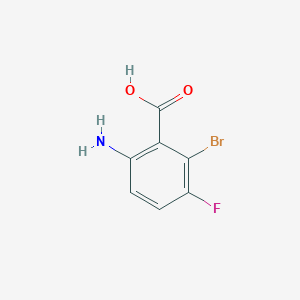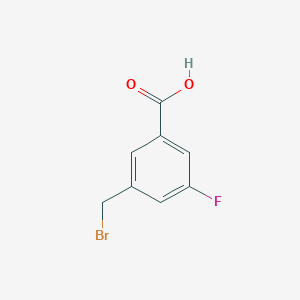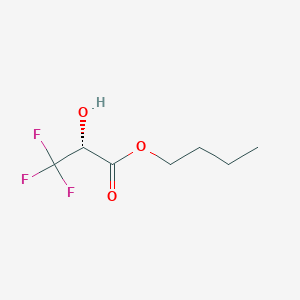
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
Übersicht
Beschreibung
The compound is a derivative of butyl compounds, which are organic compounds containing a butyl functional group. Butyl groups have four carbon atoms in their structure and can exist in several isomeric forms . The “(2R)” indicates that the compound is a specific stereoisomer, meaning it has a specific three-dimensional arrangement of its atoms .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like IR spectroscopy and NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving butyl compounds can vary widely depending on the specific compound and conditions. For example, butyl radicals can undergo high-temperature gas-phase chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of butyl compounds can vary depending on the specific compound. For example, butyl acetate is a flammable liquid with a pleasant, fruity odor .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in NMR and Medicinal Chemistry
- Conformational Studies Using Fluorinated Amino Acids : The synthesis of fluorinated tert-butyl hydroxyproline derivatives, similar in fluorination to n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate, demonstrated distinct conformational preferences useful for 19F NMR studies. These compounds are applied in probes and medicinal chemistry due to their sensitive detection capabilities in NMR imaging (Tressler & Zondlo, 2014).
Polymer Synthesis and Characterization
- SET-LRP of Hydrophobic Acrylates : Research on the polymerization of hydrophobic acrylates, such as n-butyl acrylate, in alcohol-water mixtures highlights the synthesis of nonpolar polyacrylates. This method could potentially be adapted for the polymerization of compounds similar to n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate, offering a route to synthesize hydrophobic polymers with specific properties (Enayati et al., 2016).
Fluorine's Role in Material Properties
- Fluorinated Polymers for Stability : A study on copolymers of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates showed how fluorine influences thermal, photochemical, and hydrolytic stability. This suggests potential uses for n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate in creating materials with enhanced stability and performance (Signori et al., 2006).
Hydrolysis and Ionic Liquid Studies
- Ionic Liquid Stability : The hydrolysis of 1-butyl-3-methylimidazolium compounds, including fluorine-containing species, raises considerations for the handling and application of n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate in green chemistry and solvent systems, highlighting the need for careful selection of conditions to maintain stability and reduce potential hazards (Swatloski et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-2-3-4-13-6(12)5(11)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCELATQDWCKB-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)
![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)

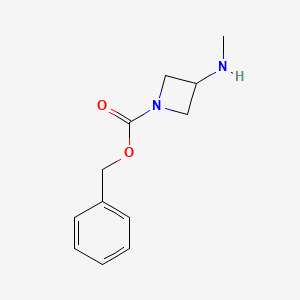
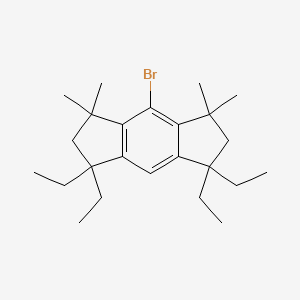

![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)
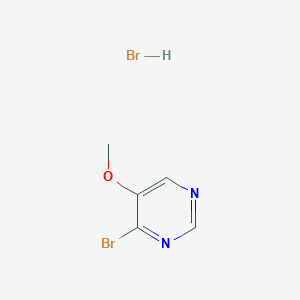
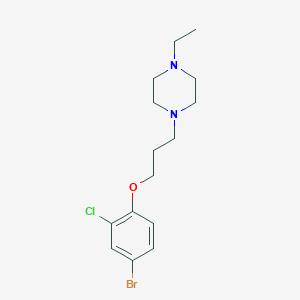
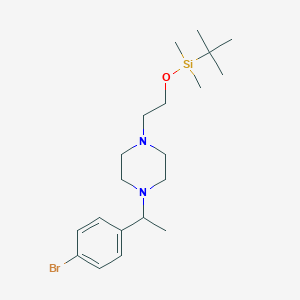
![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)
